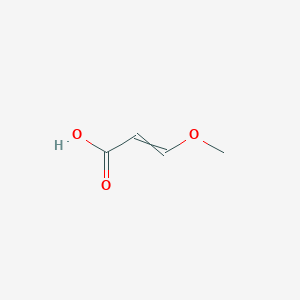3-Methoxyprop-2-enoic acid
CAS No.:
Cat. No.: VC13439949
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6O3 |
|---|---|
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | 3-methoxyprop-2-enoic acid |
| Standard InChI | InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) |
| Standard InChI Key | VFUQDUGKYYDRMT-UHFFFAOYSA-N |
| SMILES | COC=CC(=O)O |
| Canonical SMILES | COC=CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-methoxyprop-2-enoic acid, reflects its trans-configuration (E) at the double bond between C2 and C3. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC=CC(=O)O | |
| InChIKey | ADDMXVIASDZYPL-UHFFFAOYSA-N | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in polar solvents |
The methoxy group enhances electron density at the β-carbon, facilitating nucleophilic additions and cycloadditions.
Synthesis Methods
Catalytic Reforming and Oxidation
A patented method for synthesizing related compounds involves catalytic reforming of 2-methyl-3-butyne-2-ol using a titanium-copper bromide-benzoic acid system, followed by oxidation with air or oxygen . For 3-methoxyprop-2-enoic acid, analogous pathways may include:
-
Methoxyacetic Acid Precursors: Reaction of methoxyacetic acid with aldehydes under acidic conditions.
-
Oxidative Methods: Air oxidation of 3-methoxypropanal catalyzed by copper or manganese salts, achieving yields up to 84.8% under optimized pressures (0.1–0.3 MPa) .
Industrial-Scale Production
Industrial synthesis emphasizes continuous flow processes to improve efficiency. For example, tetrahydrofuran (THF) is often employed as a solvent in Grignard reactions involving methoxybromobenzene .
Chemical Reactivity
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Methoxyacetaldehyde |
| Reduction | LiAlH₄, NaBH₄ | 3-Methoxypropanol |
| Amidation | NH₃, dehydrating agents | 3-Methoxyprop-2-enamide |
| Cycloaddition | Dienophiles, heat | Furan or pyran derivatives |
The α,β-unsaturation allows participation in Diels-Alder reactions, forming six-membered rings critical in natural product synthesis .
Biological and Medicinal Applications
Anti-Inflammatory Activity
3-Methoxyprop-2-enoic acid derivatives inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) in interleukin-1β (IL-1β)-stimulated chondrocytes. For example:
-
MMP3 Inhibition: 50% reduction at 10 μM concentration.
-
MAPK Pathway Suppression: Blocks phosphorylation of ERK and JNK, reducing inflammatory cytokine production.
Antimicrobial Properties
Structural analogs exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The methoxy group disrupts microbial membrane integrity via hydrogen bonding .
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences | Bioactivity |
|---|---|---|---|
| 2-Methoxyprop-2-enoic acid | Conjugated double bond at C2 | Lower thermal stability | Limited biological data |
| 3-Methoxypropiophenone | Aromatic ring | Enhanced steric hindrance | Pharmaceutical intermediate |
| (2E)-3-Methoxyprop-2-enamide | Amide functional group | Improved solubility in lipids | Antimicrobial |
Key Insight: The carboxylic acid group in 3-methoxyprop-2-enoic acid enhances hydrogen bonding capacity compared to ester or amide derivatives, influencing its solubility and target selectivity .
Industrial and Research Applications
Organic Synthesis
-
Heterocycle Formation: Serves as a dienophile in [4+2] cycloadditions to synthesize tetrahydrofuran derivatives .
-
Polymer Chemistry: Copolymerizes with styrene to create biodegradable polymers with tunable glass transition temperatures.
Materials Science
-
Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume